An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin
An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and pharmacological properties of piperacillin, a widely used β-lactam antibiotic. The information is intended to support research, drug development, and a deeper understanding of its mechanism of action and clinical application.
Chemical Structure and Identification
Piperacillin is a semisynthetic, broad-spectrum ureidopenicillin antibiotic.[1] Its chemical structure is characterized by a β-lactam ring fused to a thiazolidine ring, a core structure common to all penicillins.[2] The side chain attached to the β-lactam ring is a derivative of ampicillin, featuring a 4-ethyl-2,3-dioxopiperazine-1-carbonylamino group, which enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |
| CAS Number | 61477-96-1[1] |
| PubChem CID | 43672[1] |
| Molecular Formula | C23H27N5O7S[1] |
| Molecular Weight | 517.55 g/mol [2] |
Physicochemical Properties
The physicochemical properties of piperacillin influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Table of Physicochemical Properties
| Property | Value | Experimental Method |
| Melting Point | 183-185 °C (decomposes)[4] | Capillary Method[3][5][6][7][8] |
| Solubility (Water) | 0.119 mg/mL[9] | Equilibrium solubility method[9] |
| pKa | pKa1: 3.37 ± 0.06 (carboxylic acid)pKa2: 8.96 ± 0.10 (secondary amide)[9][10] | Potentiometric Titration[9][11][12][13] |
| LogP (Octanol-Water) | 0.5[1] | Shake-Flask Method[4][14][15][16] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of piperacillin using potentiometric titration.[9][11][12][13]
Materials and Equipment:
-
Automatic potentiometric titrator with a pH glass electrode
-
Thermostatic magnetic stirrer
-
Analytical balance
-
Piperacillin standard
-
Hydrochloric acid (HCl) solution (e.g., 1.0 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.2 M), carbonate-free
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Deionized water
-
Argon gas
Procedure:
-
Preparation of Solutions:
-
Accurately weigh a precise amount of piperacillin and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 µmol/L).[9]
-
Prepare working solutions of desired concentrations (e.g., 5, 10, 50 µmol/L) by diluting the stock solution.[9]
-
Standardize the HCl and NaOH solutions.
-
-
Titration:
-
Place a known volume of the piperacillin working solution into the titration vessel.
-
If necessary, adjust the ionic strength of the solution by adding a concentrated KCl solution.
-
Purge the solution with argon gas to prevent interference from atmospheric carbon dioxide.[13]
-
Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).[1]
-
Initially, titrate the solution with the standardized HCl solution to a starting pH (e.g., pH 3.0) and allow it to stabilize.[11][13]
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Record the pH of the solution after each addition, ensuring the reading is stable.[11][13]
-
Continue the titration until the pH reaches a desired endpoint (e.g., pH 11.0).[11][13]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points. This can be done using graphical methods (e.g., first or second derivative plots) or appropriate software.
-
Determination of Melting Point by Capillary Method
This protocol describes the determination of the melting point of piperacillin using the capillary method.[3][5][6][7][8]
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Dried, powdered piperacillin sample
-
Thermometer
Procedure:
-
Sample Preparation:
-
Ensure the piperacillin sample is finely powdered and thoroughly dried.[7]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be 2-3 mm.[8]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. For an accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used, starting from a temperature about 15-20 °C below the expected melting point.[8]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).[8]
-
The melting point is reported as this range.
-
Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC) by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of piperacillin against a bacterial strain using the broth microdilution method.[2][17][18][19][20][21][22][23]
Materials and Equipment:
-
96-well microtiter plates
-
Piperacillin stock solution of known concentration
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Piperacillin Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the piperacillin stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[2]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of piperacillin that completely inhibits visible bacterial growth.
-
Mechanism of Action
Piperacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][11][17][24]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of action of piperacillin.
The key steps in its mechanism are:
-
Binding to Penicillin-Binding Proteins (PBPs): Piperacillin binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][11]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the bacterial cell wall.[17]
-
Cell Wall Disruption and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Table of Pharmacokinetic Parameters
| Parameter | Value | Description |
| Bioavailability (Oral) | Not absorbed orally[11] | Must be administered parenterally (IV or IM).[1] |
| Protein Binding | 20-30%[7][23] | The fraction of piperacillin bound to plasma proteins. |
| Volume of Distribution | ~0.38 L/kg[21] | Indicates distribution into tissues. |
| Metabolism | Largely not metabolized[1][11] | A minor amount is metabolized to the desethyl metabolite.[18] |
| Elimination Half-life | 36-72 minutes[1] | The time it takes for the plasma concentration to reduce by half. |
| Excretion | Primarily renal (~80% unchanged in urine)[1] | Excreted via glomerular filtration and tubular secretion.[11] |
Pharmacodynamics
Piperacillin exhibits time-dependent bactericidal activity .[1][3] This means its efficacy is best correlated with the duration of time that the free drug concentration remains above the MIC of the infecting organism (%fT > MIC).[3] A target of %fT > MIC of at least 50% is generally considered necessary for maximal bactericidal effect.[3][6]
Logical Relationship: Pharmacokinetics and Pharmacodynamics of Piperacillin
Caption: PK/PD relationship of piperacillin.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a bacterial isolate to piperacillin.
Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. drugfuture.com [drugfuture.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. youtube.com [youtube.com]
- 20. liofilchem.net [liofilchem.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. selleckchem.com [selleckchem.com]
